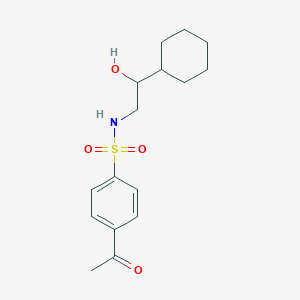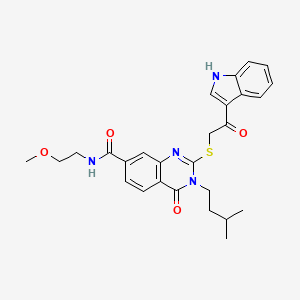![molecular formula C17H17N7O2 B3005127 3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide CAS No. 2034550-50-8](/img/structure/B3005127.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various heterocyclic compounds, including those with a benzo[d]imidazole core, has been a subject of interest due to their potential biological activities. In the first study, a series of compounds were synthesized starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide. This compound underwent a series of reactions including the formation of Schiff's bases, reaction with ethyl cyanoacetate, N-methylation, and further reactions to yield the final products such as 1H-pyrazole-4-carbonitriles and (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones . The synthesis route was carefully designed to introduce various functional groups that could potentially enhance the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds plays a crucial role in their biological activity. In the case of the synthesized compounds, the presence of the benzo[d]imidazole moiety is significant as it is known for its biological relevance. The study also involved quantitative structure–activity relationships (QSAR) analysis, which indicated a high correlation between the molecular descriptors and the antioxidant activity of the compounds. This suggests that the molecular structure of these compounds is closely related to their biological function .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were chosen to introduce specific functional groups that could interact with biological targets. For instance, the Schiff's base formation and subsequent reactions were critical steps in the synthesis of the final compounds. The antimicrobial and antioxidant activities of these compounds were then evaluated, indicating that the chemical reactions used in the synthesis were successful in producing compounds with the desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are essential for their potential use as pharmaceutical agents. Although the specific physical and chemical properties of "3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide" are not detailed in the provided papers, the related compounds synthesized in the first study were evaluated for their antioxidant and antimicrobial activities. These activities are indicative of the compounds' reactivity and potential interactions with biological systems .
The second study synthesized analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine with isosteric replacements of the imidazole ring, which is a structural modification related to the benzo[d]imidazole core. These compounds were tested for anticonvulsant activity, and although they were found to be less active than the parent compound, the study provided insights into the importance of the imidazole ring in biological activity .
Mecanismo De Acción
Target of Action
The primary target of this compound is the Spleen Tyrosine Kinase (Syk) . Syk plays a key role in the B cell receptor (BCR) signaling pathway . Abnormal activation of Syk is closely related to the occurrence and development of hematological malignancies .
Mode of Action
The compound interacts with its target, Syk, by inhibiting its enzymatic activity . This results in a decrease in the abnormal activation of the BCR signaling pathway, which is often associated with hematological malignancies .
Biochemical Pathways
The compound affects the BCR signaling pathway by inhibiting Syk . This inhibition can lead to a decrease in the proliferation of certain cancer cells, such as those found in hematological malignancies .
Pharmacokinetics
The compound’s cytotoxicity against certain cancer cell lines suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of microtubule assembly formation in certain cancer cell lines . This can lead to apoptosis, or programmed cell death, in these cells . The compound has shown considerable cytotoxicity with IC 50 values ranging from 0.54 to 31.86 μM .
Action Environment
The compound’s effectiveness against certain cancer cell lines suggests that it may be stable and effective in the physiological environment of these cells .
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2/c1-26-17-9-7-14-21-22-15(24(14)23-17)10-18-16(25)8-6-13-19-11-4-2-3-5-12(11)20-13/h2-5,7,9H,6,8,10H2,1H3,(H,18,25)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLOYUCAWGVGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCC3=NC4=CC=CC=C4N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

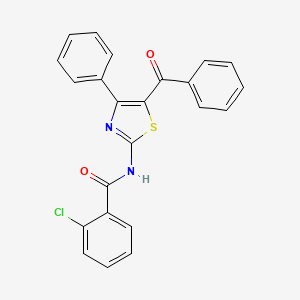

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)
![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)
![3-benzyl-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005052.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B3005053.png)
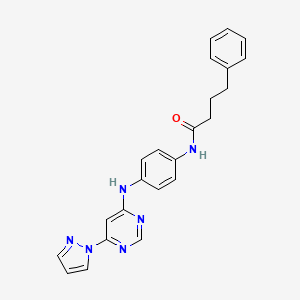
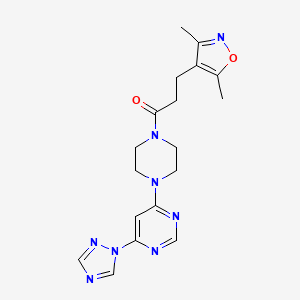
![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)

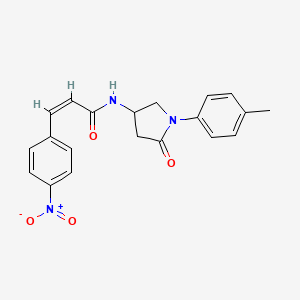
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B3005061.png)
